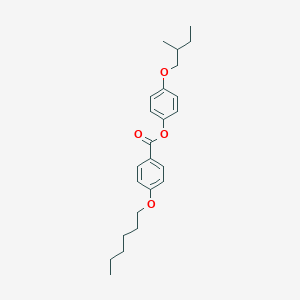
4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl ring substituted with a 2-methylbutoxy group and a hexyloxybenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate typically involves the esterification of 4-(2-methylbutoxy)phenol with 4-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent for ester reduction.
Substitution: N-bromosuccinimide (NBS) is used for bromination at the benzylic position.
Major Products
Oxidation: Benzoic acids.
Reduction: Alcohols.
Substitution: Brominated aromatic compounds.
Applications De Recherche Scientifique
4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding phenol and benzoic acid, which may interact with biological pathways. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a 2-methylbutoxy group and a hexyloxybenzoate moiety differentiates it from other similar compounds, making it valuable for specialized applications.
Propriétés
Numéro CAS |
95049-36-8 |
|---|---|
Formule moléculaire |
C24H32O4 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
[4-(2-methylbutoxy)phenyl] 4-hexoxybenzoate |
InChI |
InChI=1S/C24H32O4/c1-4-6-7-8-17-26-21-11-9-20(10-12-21)24(25)28-23-15-13-22(14-16-23)27-18-19(3)5-2/h9-16,19H,4-8,17-18H2,1-3H3 |
Clé InChI |
PEJSUNCOXXFUBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


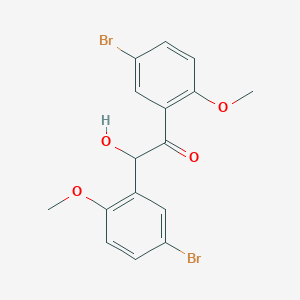


![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)
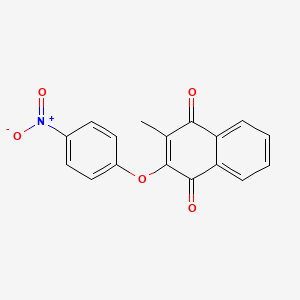

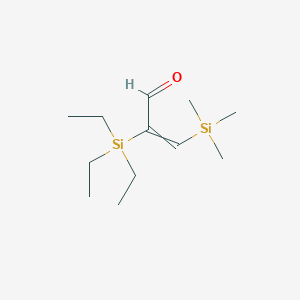
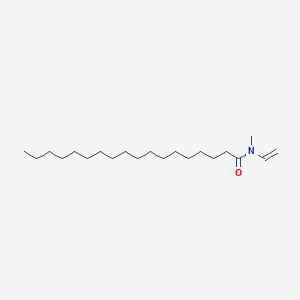

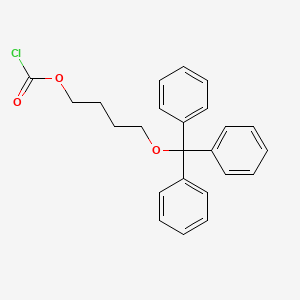

![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
